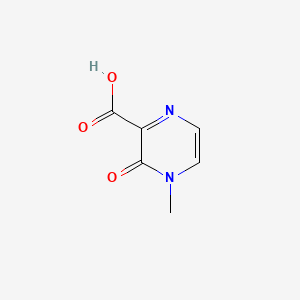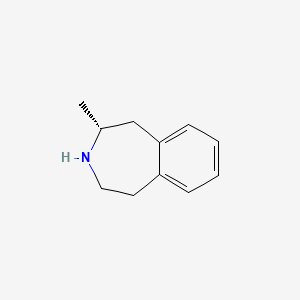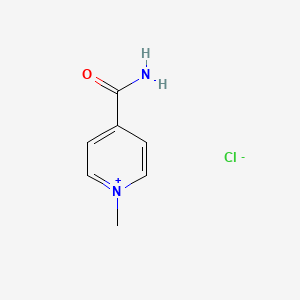
8-Hydroxychlorpromazine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a derivative of chlorpromazine, a well-known antipsychotic medication. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
准备方法
The synthesis of 8-Hydroxychlorpromazine Hydrochloride involves several steps. One common method starts with 2-chlorophenothiazine as the primary ring and N,N-dimethyl-3-chloropropylamine as the side chain. These react with sodium hydroxide and tetrabutylammonium bromide as condensing agents to form chlorpromazine. The chlorpromazine is then salified with hydrogen chloride to produce chlorpromazine hydrochloride . The specific conditions, such as temperature and reaction time, are carefully controlled to ensure high yield and purity.
化学反应分析
8-Hydroxychlorpromazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
8-Hydroxychlorpromazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a tool for studying cellular processes and signaling pathways.
Industry: It is used in the production of other chemical compounds and in quality control processes.
作用机制
The mechanism of action of 8-Hydroxychlorpromazine Hydrochloride is similar to that of chlorpromazine. It acts as an antagonist on various postsynaptic receptors, including dopaminergic receptors (D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), and histaminergic receptors. By blocking these receptors, it modulates neurotransmitter activity, leading to its antipsychotic and other pharmacological effects .
相似化合物的比较
8-Hydroxychlorpromazine Hydrochloride is unique compared to other phenothiazine derivatives due to its specific chemical structure and properties. Similar compounds include:
Chlorpromazine: The parent compound, widely used as an antipsychotic medication.
Thioridazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: Known for its long-acting effects in the treatment of schizophrenia.
Each of these compounds has unique pharmacological profiles and applications, making this compound a valuable addition to the phenothiazine family.
属性
CAS 编号 |
51938-10-4 |
|---|---|
分子式 |
C17H20Cl2N2OS |
分子量 |
371.3 g/mol |
IUPAC 名称 |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol;hydrochloride |
InChI |
InChI=1S/C17H19ClN2OS.ClH/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20;/h4-7,10-11,21H,3,8-9H2,1-2H3;1H |
InChI 键 |
FJEAGKRVYJSHKN-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl.Cl |
规范 SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl.Cl |
同义词 |
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol Monohydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-2-carbonitrile](/img/structure/B571416.png)
![(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571417.png)

![[(3S,5R,9R,10R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B571420.png)
![((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B571421.png)
![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)

